molecular formula C8H7BN2O3 B14069577 (4-(Pyrimidin-2-yl)furan-2-yl)boronic acid

(4-(Pyrimidin-2-yl)furan-2-yl)boronic acid

Cat. No.: B14069577
M. Wt: 189.97 g/mol
InChI Key: UIDAZQQXMVRZRI-UHFFFAOYSA-N
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Description

(4-(Pyrimidin-2-yl)furan-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with a pyrimidinyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrimidin-2-yl)furan-2-yl)boronic acid typically involves the reaction of a furan derivative with a pyrimidinylboronic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . The reaction conditions are generally mild, making this method highly efficient and environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Scientific Research Applications

(4-(Pyrimidin-2-yl)furan-2-yl)boronic acid has diverse applications in scientific research:

Properties

Molecular Formula

C8H7BN2O3

Molecular Weight

189.97 g/mol

IUPAC Name

(4-pyrimidin-2-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C8H7BN2O3/c12-9(13)7-4-6(5-14-7)8-10-2-1-3-11-8/h1-5,12-13H

InChI Key

UIDAZQQXMVRZRI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)C2=NC=CC=N2)(O)O

Origin of Product

United States

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